An In-depth Technical Guide to 2-Bromo-1-fluoro-4-pentylbenzene
An In-depth Technical Guide to 2-Bromo-1-fluoro-4-pentylbenzene
CAS Number: 2432848-95-6
Introduction
2-Bromo-1-fluoro-4-pentylbenzene is a halogenated aromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules. Its unique trifunctional substitution pattern—a bromine atom, a fluorine atom, and a pentyl group on a benzene ring—offers multiple reactive sites for tailored chemical modifications. This guide provides a comprehensive technical overview of its properties, a proposed synthetic route, predicted spectroscopic data, and its potential applications, particularly in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development who are interested in leveraging the unique characteristics of this molecule for the creation of novel compounds. Given the limited availability of experimental data for this specific compound, this guide synthesizes information from structurally analogous molecules and established principles of organic chemistry to provide a robust and predictive resource.
Physicochemical and Computed Properties
A summary of the key physicochemical and computed properties for 2-Bromo-1-fluoro-4-pentylbenzene is presented in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 2432848-95-6 | [1] |
| Molecular Formula | C₁₁H₁₄BrF | [1] |
| Molecular Weight | 245.13 g/mol | [1] |
| Exact Mass | 244.02629 g/mol | [1] |
| Monoisotopic Mass | 244.02629 g/mol | [1] |
| XLogP3 | 5.1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Heavy Atom Count | 13 | [1] |
| Complexity | 138 | [1] |
Proposed Synthesis of 2-Bromo-1-fluoro-4-pentylbenzene
A plausible and efficient synthetic route to 2-Bromo-1-fluoro-4-pentylbenzene involves a two-step process starting from commercially available 4-fluorobenzaldehyde. The proposed pathway is outlined below.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of 2-Bromo-1-fluoro-4-pentylbenzene.
Detailed Experimental Protocol
Step 1: Friedel-Crafts Acylation of Fluorobenzene to yield 1-(4-Fluorophenyl)pentan-1-one
This reaction introduces the pentanoyl group to the fluorobenzene ring. The para-substitution is highly favored due to the ortho,para-directing effect of the fluorine atom and the steric hindrance at the ortho positions.
-
Materials:
-
Fluorobenzene
-
Valeryl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride in dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add valeryl chloride to the stirred suspension.
-
Add fluorobenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with deionized water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(4-fluorophenyl)pentan-1-one. The product can be purified by vacuum distillation or column chromatography.
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Step 2: Wolff-Kishner Reduction of 1-(4-Fluorophenyl)pentan-1-one to 1-Fluoro-4-pentylbenzene
This step reduces the ketone to an alkyl group, forming the pentyl chain.
-
Materials:
-
1-(4-Fluorophenyl)pentan-1-one
-
Hydrazine hydrate (H₂NNH₂·H₂O)
-
Potassium hydroxide (KOH)
-
Diethylene glycol (or a similar high-boiling solvent)
-
Deionized water
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, combine 1-(4-fluorophenyl)pentan-1-one, hydrazine hydrate, and diethylene glycol.
-
Heat the mixture to reflux for 1-2 hours.
-
Cool the mixture slightly and add potassium hydroxide pellets.
-
Replace the reflux condenser with a distillation apparatus and slowly heat the mixture to distill off water and excess hydrazine.
-
Once the temperature of the reaction mixture reaches approximately 200 °C, replace the distillation apparatus with a reflux condenser and heat at reflux for an additional 3-4 hours.
-
Cool the reaction mixture to room temperature and add deionized water.
-
Extract the product with diethyl ether.
-
Wash the combined organic extracts with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude 1-fluoro-4-pentylbenzene can be purified by distillation.
-
Step 3: Ortho-Bromination of 1-Fluoro-4-pentylbenzene
The final step is the regioselective bromination of the activated aromatic ring. The fluorine atom directs the incoming bromine to the ortho position.
-
Materials:
-
1-Fluoro-4-pentylbenzene
-
N-Bromosuccinimide (NBS)
-
Acetic acid (or another suitable solvent like acetonitrile)
-
Deionized water
-
Sodium thiosulfate solution
-
Diethyl ether
-
-
Procedure:
-
Dissolve 1-fluoro-4-pentylbenzene in acetic acid in a round-bottom flask protected from light.
-
Add N-bromosuccinimide in portions to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or Gas Chromatography (GC).
-
After the reaction is complete, pour the mixture into a large volume of deionized water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with a dilute aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-Bromo-1-fluoro-4-pentylbenzene.
-
Purify the final product by column chromatography on silica gel or by vacuum distillation.
-
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for 2-Bromo-1-fluoro-4-pentylbenzene, the following data are predicted based on the analysis of its structural features and comparison with analogous compounds.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Aromatic Protons (3H): The three protons on the benzene ring will appear as complex multiplets in the range of δ 6.8-7.5 ppm. The proton ortho to the bromine will be the most downfield, while the proton between the fluorine and the pentyl group will be the most upfield.
-
Benzylic Protons (2H): The two protons of the CH₂ group attached to the benzene ring will appear as a triplet at approximately δ 2.6 ppm, coupled to the adjacent CH₂ group of the pentyl chain.
-
Alkyl Protons (6H): The remaining three CH₂ groups of the pentyl chain will show overlapping multiplets in the range of δ 1.3-1.6 ppm.
-
Terminal Methyl Protons (3H): The three protons of the terminal CH₃ group will appear as a triplet at around δ 0.9 ppm.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.
IR (Infrared) Spectroscopy
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-2960 cm⁻¹
-
C=C stretching (aromatic): ~1470-1600 cm⁻¹
-
C-F stretching: A strong absorption band around 1200-1250 cm⁻¹
-
C-Br stretching: A weaker absorption in the fingerprint region, typically around 550-650 cm⁻¹
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed as a pair of peaks of nearly equal intensity at m/z 244 and 246, which is characteristic of a compound containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns would include the loss of the pentyl group and the bromine atom.
Diagram of the Spectroscopic Analysis Workflow
Caption: A logical workflow for the spectroscopic characterization of 2-Bromo-1-fluoro-4-pentylbenzene.
Applications in Research and Drug Development
Halogenated aromatic compounds are of significant interest in medicinal chemistry due to the profound effects that halogens can have on the physicochemical and pharmacological properties of a molecule.
-
Modulation of Physicochemical Properties: The introduction of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability.[2][3] The lipophilic pentyl group further enhances the compound's ability to cross biological membranes.
-
Synthetic Handle for Further Functionalization: The bromine atom serves as a versatile synthetic handle for introducing a wide range of functional groups via cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the rapid generation of diverse chemical libraries for drug discovery screening.
-
Scaffold for Bioactive Molecules: The 2-bromo-1-fluorophenyl moiety is a common scaffold in a variety of biologically active compounds, including enzyme inhibitors and receptor modulators. The specific substitution pattern of 2-Bromo-1-fluoro-4-pentylbenzene makes it a promising starting material for the synthesis of novel drug candidates.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5][6]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[4][6] Avoid contact with skin and eyes.[4][5][6]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[4]
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7][8]
-
Conclusion
2-Bromo-1-fluoro-4-pentylbenzene is a promising chemical intermediate with significant potential for applications in organic synthesis, particularly in the development of new pharmaceuticals and advanced materials. This technical guide provides a comprehensive, albeit predictive, overview of its properties, a plausible synthetic route, and expected spectroscopic data. As with any novel compound, experimental verification of the data presented herein is essential for its safe and effective use in research and development. The unique combination of a fluorine atom, a bromine atom, and a pentyl group on an aromatic ring offers a rich platform for chemical exploration and the design of next-generation functional molecules.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-(benzyloxy)-4-bromo-1-fluorobenzene.
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
- ECHEMI. (n.d.). 2-bromo-1-fluoro-4-pentylbenzene.
- Tei, Z., et al. (2024).
- Tokyo Chemical Industry. (2025, October 28).
- Puzzarini, C., et al. (2021).
- Puzzarini, C., et al. (2021).
- ThermoFisher. (2025, September 7). SAFETY DATA SHEET: 1-Bromo-4-chloro-2-fluorobenzene.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Bromo-2-chlorofluorobenzene.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 1-Bromo-4-chloro-2-fluorobenzene.
- Fisher Scientific. (2025, September 10).
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(13), 6695–6742.
- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8379–8417.
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